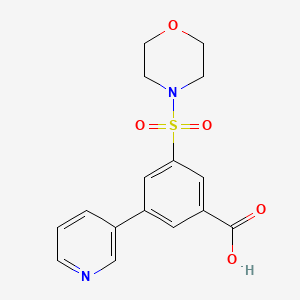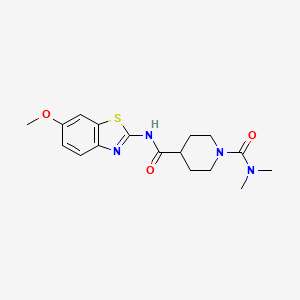
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid, also known as Mpsb, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Mpsb belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid is not fully understood. However, studies have suggested that it targets various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit tumor growth.
实验室实验的优点和局限性
One advantage of using 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other sulfonamide compounds. However, one limitation of using 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid in lab experiments is its low solubility, which can make it difficult to work with.
未来方向
There are several future directions for the study of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on HDACs and other cellular pathways. Additionally, future studies could focus on improving the synthesis method of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid to increase its yield and solubility.
合成方法
The synthesis of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid involves a multi-step process that begins with the reaction of 3-amino-5-pyridin-3-ylbenzoic acid with morpholine in the presence of a coupling agent. The resulting product is then treated with chlorosulfonic acid to form the sulfonamide group. The final step involves the hydrolysis of the morpholine group to yield 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid. The overall yield of this process is around 40%.
科学研究应用
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. It has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit viral replication by targeting viral enzymes. In addition, 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-morpholin-4-ylsulfonyl-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16(20)14-8-13(12-2-1-3-17-11-12)9-15(10-14)24(21,22)18-4-6-23-7-5-18/h1-3,8-11H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLDYSQAYCPMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylsulfonyl-5-pyridin-3-ylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)

![N-cyclobutyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5298081.png)
![ethyl (3-(4-methoxyphenyl)-4-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-1H-pyrazol-1-yl)acetate](/img/structure/B5298084.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![3-chloro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5298106.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5298116.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)
![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)